Cas no 4920-79-0 (2-Chloro-4-nitroanisole)

2-Chloro-4-nitroanisole is a nitroaromatic compound with the molecular formula C₇H₆ClNO₃. It is characterized by the presence of a chloro substituent at the 2-position and a nitro group at the 4-position of an anisole ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and agrochemicals. Its electron-withdrawing groups enhance reactivity in electrophilic substitution and reduction reactions, making it useful for further functionalization. The compound exhibits moderate stability under standard conditions and is typically handled as a crystalline solid. Its well-defined structure and predictable reactivity contribute to its utility in fine chemical manufacturing and research applications.
2-Chloro-4-nitroanisole structure
2-Chloro-4-nitroanisole structure
Product name:2-Chloro-4-nitroanisole
CAS No:4920-79-0
MF:C7H6ClNO3
MW:187.580440998077
MDL:MFCD00060681
CID:45415
PubChem ID:87566364

2-Chloro-4-nitroanisole Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-nitroanisole
    • Chloronitoranisole
    • 2-Chloro-4-nitoranisole
    • 2-chloro-1-methoxy-4-nitrobenzene
    • Benzene, 2-chloro-1-methoxy-4-nitro-
    • 3-Chloro-4-methoxynitrobenzene
    • Anisole,2-chloro-4-nitro- (6CI,7CI,8CI)
    • Chloronitroanisole
    • OCNA
    • Orthochloroparanitroanisole
    • 2-Chloro-4-nitro-anisole
    • ANISOLE, 2-CHLORO-4-NITRO-
    • DLJPNXLHWMRQIQ-UHFFFAOYSA-N
    • PubChem19087
    • KSC591C6B
    • DLJPNXLHWMRQIQ-UHFFFAOYSA-
    • N
    • AKOS006230156
    • EINECS 225-547-4
    • SCHEMBL512092
    • InChI=1/C7H6ClNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
    • 4-06-00-01354 (Beilstein Handbook Reference)
    • A827675
    • DS-12605
    • NSC-94734
    • NS00031869
    • SY016352
    • BRN 2209429
    • AM20060898
    • 4920-79-0
    • 2-chloro-1-methoxy-4-nitro-benzene
    • W-110001
    • NSC94734
    • O-chloro-p-nitroanisole
    • DTXSID50197717
    • MFCD00060681
    • FT-0612075
    • NSC 94734
    • STK400100
    • Benzene, 2-chloro-1-methoxy-4-nitro-(9CI)
    • DTXCID10120208
    • DB-020836
    • MDL: MFCD00060681
    • Inchi: 1S/C7H6ClNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
    • InChI Key: DLJPNXLHWMRQIQ-UHFFFAOYSA-N
    • SMILES: ClC1C([H])=C(C([H])=C([H])C=1OC([H])([H])[H])[N+](=O)[O-]
    • BRN: 2209429

Computed Properties

  • Exact Mass: 187.00400
  • Monoisotopic Mass: 187.004
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • Surface Charge: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 55

Experimental Properties

  • Color/Form: Uncertain
  • Density: 1.366
  • Melting Point: 95.0 to 98.0 deg-C
  • Boiling Point: 286.6℃ at 760 mmHg
  • Flash Point: 127.1℃
  • Refractive Index: 1.559
  • PSA: 55.05000
  • LogP: 2.78000
  • Solubility: Uncertain

2-Chloro-4-nitroanisole Security Information

2-Chloro-4-nitroanisole Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-Chloro-4-nitroanisole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM343570-500g
2-Chloro-4-nitroanisole
4920-79-0 95%+
500g
$415 2022-06-11
TRC
C596545-100mg
2-Chloro-4-nitroanisole
4920-79-0
100mg
$ 65.00 2022-06-06
Fluorochem
018415-100g
2-Chloro-4-nitroanisole
4920-79-0 98%
100g
£51.00 2022-03-01
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
C1352-25G
2-Chloro-4-nitroanisole
4920-79-0 >98.0%(GC)
25g
¥275.00 2024-04-15
abcr
AB139856-100 g
2-Chloro-4-nitroanisole; 98%
4920-79-0
100g
€225.40 2023-05-09
Chemenu
CM343570-100g
2-Chloro-4-nitroanisole
4920-79-0 95%+
100g
$126 2022-06-11
Fluorochem
018415-25g
2-Chloro-4-nitroanisole
4920-79-0 98%
25g
£17.00 2022-03-01
abcr
AB139856-5g
2-Chloro-4-nitroanisole, 98%; .
4920-79-0 98%
5g
€68.80 2025-02-21
abcr
AB139856-25g
2-Chloro-4-nitroanisole, 98%; .
4920-79-0 98%
25g
€79.70 2025-02-21
1PlusChem
1P003HEB-25g
2-CHLORO-4-NITROANISOLE
4920-79-0 98%
25g
$16.00 2025-02-19

2-Chloro-4-nitroanisole Production Method

2-Chloro-4-nitroanisole Related Literature

  • 1. 314. Structure and antimalarial activity. Part IV. Benziminazoles and mercaptodihydroglyoxalines
    A. T. James,E. E. Turner J. Chem. Soc. 1950 1515
  • 2. CCXVI.—The nature of the alternating effect in carbon chains. Part XX. The conditions underlying vicinal substitution in o-substituted benzenes containing op-orienting groups
    Christopher Kelk Ingold,Ernest Walter Smith J. Chem. Soc. 1927 1690
  • 3. Meisenheimer complexes: reaction of methoxide ions with 2-chloro-4,6-dinitroanisole in methanol and in methanol–dimethyl sulphoxide
    F. Terrier,F. Millot,R. Schaal J. Chem. Soc. Perkin Trans. 2 1972 1192
  • 4. Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolines
    Arshad Ahmad,Linda J. Dunbar,Iain G. Green,Ian W. Harvey,Thomas Shepherd,David M. Smith,Robert K. C. Wong J. Chem. Soc. Perkin Trans. 1 1994 2751
  • 5. 396. The chemistry of nitryl chloride. Part III. The reaction with naphthalene, anisole, phenol, and p-diethoxybenzene
    M. J. Collis,D. R. Goddard J. Chem. Soc. 1958 1952

Additional information on 2-Chloro-4-nitroanisole

Introduction to 2-Chloro-4-Nitroanisole (CAS No. 4920-79-0)

2-Chloro-4-nitroanisole, also known by its CAS registry number 4920-79-0, is an organic compound with the molecular formula C8H7ClNO3. This compound belongs to the class of aromatic heterocycles and is widely recognized for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule consists of a methoxy group (-OCH3) attached to a benzene ring, which is further substituted with a chlorine atom at position 2 and a nitro group (-NO2) at position 4. These substituents significantly influence the chemical properties and reactivity of the compound.

The synthesis of 2-chloro-4-nitroanisole typically involves multi-step processes, often starting from anisole (methoxybenzene) as the base compound. The introduction of the nitro group at position 4 is achieved through nitration reactions, while the chlorine substitution at position 2 can be accomplished via electrophilic substitution methods. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, reducing the overall environmental footprint associated with its production.

2-Chloro-4-nitroanisole has been extensively studied for its potential applications in drug development. The presence of electron-withdrawing groups like the nitro and chloro substituents enhances the compound's ability to act as a pharmacophore in various biological systems. For instance, recent research has highlighted its role as a precursor in the synthesis of anti-inflammatory agents and anticancer drugs. The nitro group, being a strong electron-withdrawing substituent, plays a crucial role in modulating the electronic properties of the molecule, making it an attractive candidate for medicinal chemists.

In addition to its pharmaceutical applications, 2-chloro-4-nitroanisole has found utility in agrochemicals, particularly as an intermediate in the synthesis of herbicides and fungicides. The compound's ability to undergo various nucleophilic aromatic substitutions and other transformations makes it versatile in organic synthesis. Recent studies have also explored its use in materials science, where it serves as a building block for advanced polymers and organic semiconductors.

The chemical stability of 2-chloro-4-nitroanisole under various conditions has been a topic of interest for researchers. The molecule exhibits good thermal stability, with a decomposition temperature above 150°C under inert conditions. However, it is susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of corresponding phenolic derivatives. Understanding these stability characteristics is crucial for optimizing storage conditions and ensuring safe handling during industrial processes.

The environmental impact of 2-chloro-4-nitroanisole has also been a focus area in recent studies. Research indicates that the compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation into less harmful byproducts. Efforts are being made to develop eco-friendly degradation pathways for this compound to minimize its environmental footprint.

In conclusion, 2-chloro-4-nitroanisole (CAS No. 4920-79-0) stands out as a versatile compound with diverse applications across multiple industries. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, drug development, and materials science. With ongoing research focusing on improving its synthesis methods and understanding its environmental impact, this compound continues to play a pivotal role in advancing scientific knowledge and industrial innovation.

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